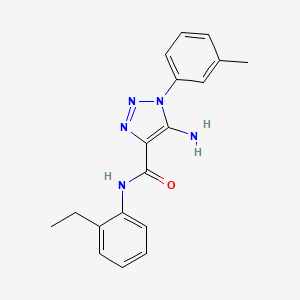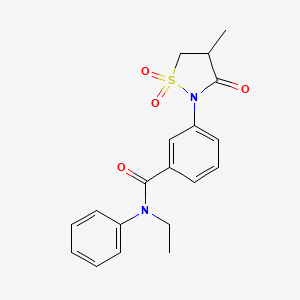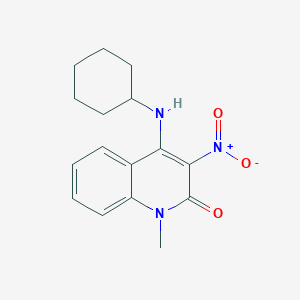![molecular formula C21H18ClN3S B4961799 1-[3-(4-biphenylyl)-1H-pyrazol-4-yl]-N-[(5-chloro-2-thienyl)methyl]methanamine](/img/structure/B4961799.png)
1-[3-(4-biphenylyl)-1H-pyrazol-4-yl]-N-[(5-chloro-2-thienyl)methyl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(4-biphenylyl)-1H-pyrazol-4-yl]-N-[(5-chloro-2-thienyl)methyl]methanamine, also known as BPTM, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BPTM is a pyrazole derivative that has been synthesized using a specific method.
Mécanisme D'action
The mechanism of action of 1-[3-(4-biphenylyl)-1H-pyrazol-4-yl]-N-[(5-chloro-2-thienyl)methyl]methanamine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which are involved in the production of prostaglandins. Prostaglandins are lipid compounds that play a role in inflammation and pain. By inhibiting the production of prostaglandins, this compound may reduce inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth and proliferation of cancer cells by inducing apoptosis, a process of programmed cell death. Additionally, this compound has been shown to inhibit the activity of COX-2, reducing the production of prostaglandins and inflammation. This compound has also been shown to have analgesic effects, reducing pain in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-[3-(4-biphenylyl)-1H-pyrazol-4-yl]-N-[(5-chloro-2-thienyl)methyl]methanamine in lab experiments is its potential as a therapeutic agent for the treatment of cancer and inflammation. Additionally, this compound has been shown to have low toxicity in animal models, making it a potential candidate for further development. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the study of 1-[3-(4-biphenylyl)-1H-pyrazol-4-yl]-N-[(5-chloro-2-thienyl)methyl]methanamine. One potential direction is the development of this compound as a therapeutic agent for the treatment of cancer and inflammation. Additionally, further studies are needed to determine the mechanism of action of this compound and its potential interactions with other drugs. Future studies may also investigate the potential of this compound as a diagnostic tool for the detection of cancer cells. Overall, the study of this compound has the potential to lead to the development of new treatments for cancer and inflammation.
Méthodes De Synthèse
The synthesis of 1-[3-(4-biphenylyl)-1H-pyrazol-4-yl]-N-[(5-chloro-2-thienyl)methyl]methanamine involves the reaction of 1-(4-biphenylyl)-3-methyl-1H-pyrazol-5-amine with 5-chloro-2-thiophenemethanol in the presence of a catalyst. The reaction is carried out in a solvent, such as ethanol or methanol, under reflux conditions. The resulting product is then purified using column chromatography to obtain this compound in its pure form.
Applications De Recherche Scientifique
1-[3-(4-biphenylyl)-1H-pyrazol-4-yl]-N-[(5-chloro-2-thienyl)methyl]methanamine has been studied for its potential applications in various fields of scientific research. One of the primary areas of interest is in the field of medicinal chemistry. This compound has been shown to exhibit antitumor activity in vitro against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammation.
Propriétés
IUPAC Name |
1-(5-chlorothiophen-2-yl)-N-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3S/c22-20-11-10-19(26-20)14-23-12-18-13-24-25-21(18)17-8-6-16(7-9-17)15-4-2-1-3-5-15/h1-11,13,23H,12,14H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMXQPHGZGHJATJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(C=NN3)CNCC4=CC=C(S4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({[1-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)-4-piperidinyl]oxy}methyl)pyridine](/img/structure/B4961720.png)
![1-[2-(4-methoxyphenyl)ethyl]-6-oxo-N-[2-(2-oxo-1-pyrrolidinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B4961721.png)


![4-bromo-2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B4961739.png)
![6-bromo-3-{2-[(4-propoxyphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B4961744.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2,5-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4961748.png)
![methyl 3-{[3-(4-morpholinyl)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]amino}benzoate](/img/structure/B4961764.png)
![ethyl 2-cyclohexyl-3-[(4-iodophenyl)amino]-3-oxopropanoate](/img/structure/B4961767.png)
![6-chloro-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-4-phenylquinazoline](/img/structure/B4961771.png)
![methyl N-[(2-amino-5-bromophenyl)(2-chlorophenyl)methyl]glycinate](/img/structure/B4961792.png)
![2-(3,4-dimethoxyphenyl)-N-[(4-methoxy-1-naphthyl)methyl]ethanamine](/img/structure/B4961807.png)
